molecular formula C17H18N2O5 B14160885 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid

4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid

Cat. No.: B14160885
M. Wt: 330.33 g/mol
InChI Key: LRAQUOUTPLKULV-VCHYOVAHSA-N
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Description

4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is a complex organic compound with a molecular formula of C17H18N2O5. It contains a hydrazone functional group and is characterized by the presence of three methoxy groups attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]benzoic acid
  • 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]benzoic acid

Uniqueness

4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is unique due to the specific arrangement of its methoxy groups and the presence of the hydrazone linkage.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)/b18-10+

InChI Key

LRAQUOUTPLKULV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=CC=C(C=C2)C(=O)O

solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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